N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
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Overview
Description
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole, a core structure in this compound, has been extensively used in drug discovery due to its broad substrate scope and functionalization . It offers several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The benzoxazole moiety is known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have shown a wide range of biological activities .
Result of Action
Compounds containing the benzoxazole moiety have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves the reaction of 2-aminophenol with an appropriate acylating agent. One common method is the condensation of 2-aminophenol with allyl acetic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as FeCl3, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often use optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[2-oxo-1,3-benzothiazol-3(2H)-yl]acetamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-aminophenol derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.
Uniqueness
N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKKLMGEDQDRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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